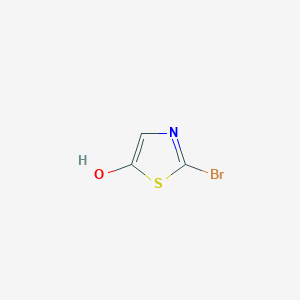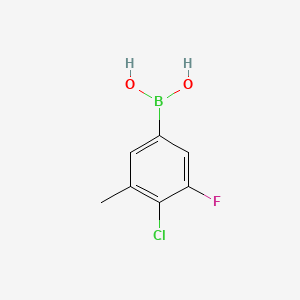
N-Fmoc-5-tert-butoxy-D-norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-5-tert-butoxy-D-norvaline: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butoxy group attached to the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5-tert-butoxy-D-norvaline typically involves the protection of the amino group with the Fmoc group and the side chain with the tert-butoxy group. The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The tert-butoxy group can be introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Fmoc-5-tert-butoxy-D-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxy group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected amino acids.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-5-tert-butoxy-D-norvaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein structure and function.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Fmoc-5-tert-butoxy-D-norvaline involves the protection of the amino group with the Fmoc group, which can be selectively removed under basic conditions . The tert-butoxy group provides additional stability and can be removed under acidic conditions. These protecting groups allow for selective reactions to occur at specific sites on the molecule, facilitating the synthesis of complex peptides and other compounds.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-5-tert-butoxy-L-norvaline: Similar structure but with the L-enantiomer.
N-Fmoc-5-tert-butoxy-D-leucine: Similar structure but with a different side chain.
N-Fmoc-5-tert-butoxy-D-isoleucine: Similar structure but with a different side chain.
Uniqueness: N-Fmoc-5-tert-butoxy-D-norvaline is unique due to its specific combination of protecting groups and the D-enantiomer configuration, which can provide different reactivity and selectivity compared to its L-enantiomer and other similar compounds .
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
InChI-Schlüssel |
PKOHTKOGWKQWHE-OAQYLSRUSA-N |
Isomerische SMILES |
CC(C)(C)OCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


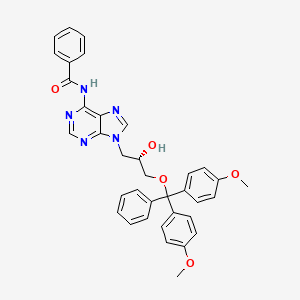
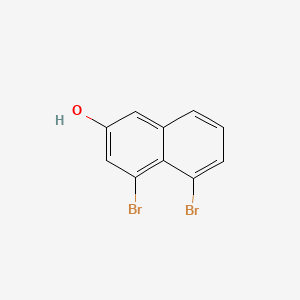




![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
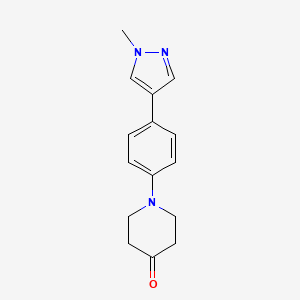
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)


